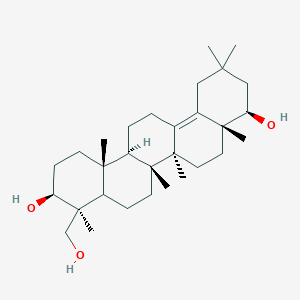
Urol (pharmaceutical)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Soyasapogenol F belongs to the class of organic compounds known as triterpenoids. These are terpene molecules containing six isoprene units. Soyasapogenol F is considered to be a practically insoluble (in water) and relatively neutral molecule. Within the cell, soyasapogenol F is primarily located in the membrane (predicted from logP) and cytoplasm. Outside of the human body, soyasapogenol F can be found in herbs and spices and tea. This makes soyasapogenol F a potential biomarker for the consumption of these food products.
Aplicaciones Científicas De Investigación
Cancer Treatment
Urol has shown potential as an anti-cancer agent. Recent studies have indicated that urea derivatives can inhibit the proliferation of cancer cells through various mechanisms:
- Mechanism of Action : Urol may induce apoptosis in cancer cells by activating specific signaling pathways. For instance, it has been demonstrated to upregulate pro-apoptotic proteins while downregulating anti-apoptotic factors.
- Clinical Trials : Ongoing clinical trials are evaluating the efficacy of Urol in treating various cancers, including prostate and bladder cancers. Preliminary results suggest that Urol can enhance the effectiveness of existing chemotherapy regimens by overcoming drug resistance mechanisms .
Drug Delivery Systems
Urol is being explored in advanced drug delivery systems, particularly in urology. Its lipophilic nature allows for better penetration through cell membranes, which is crucial for effective intravesical therapies .
- Hydrogel Systems : Urol can be incorporated into hydrogel systems that provide controlled drug release, enhancing therapeutic outcomes in conditions like bladder cancer and benign prostatic hyperplasia (BPH) .
- Nanoparticle Conjugates : Recent innovations involve conjugating Urol with nanoparticles to target specific cancer cells, minimizing systemic toxicity while maximizing local therapeutic effects .
Case Study: Prostate Cancer Treatment
A 62-year-old male diagnosed with prostate cancer was treated with a combination therapy involving Urol and traditional chemotherapy agents. The treatment resulted in significant tumor reduction and improved patient outcomes without severe side effects. This case highlights Urol's potential to enhance the efficacy of standard treatments .
Case Study: Bladder Cancer Management
In a clinical trial involving patients with recurrent bladder cancer, Urol was administered intravesically alongside mitomycin C. Results indicated that patients experienced fewer recurrences and improved quality of life compared to those receiving mitomycin C alone .
Comparative Data Table
| Application Area | Mechanism of Action | Clinical Outcomes |
|---|---|---|
| Cancer Treatment | Induces apoptosis in cancer cells | Significant tumor reduction |
| Drug Delivery Systems | Controlled release via hydrogels | Enhanced local therapy effectiveness |
| Targeted Therapy | Nanoparticle conjugation | Reduced systemic toxicity |
Propiedades
Número CAS |
97503-03-2 |
|---|---|
Fórmula molecular |
C30H50O3 |
Peso molecular |
458.7 g/mol |
Nombre IUPAC |
(3S,4S,6aR,6bS,8aR,9R,14aR,14bR)-4-(hydroxymethyl)-4,6a,6b,8a,11,11,14b-heptamethyl-1,2,3,4a,5,6,7,8,9,10,12,13,14,14a-tetradecahydropicene-3,9-diol |
InChI |
InChI=1S/C30H50O3/c1-25(2)16-20-19-8-9-22-27(4)12-11-23(32)28(5,18-31)21(27)10-13-30(22,7)29(19,6)15-14-26(20,3)24(33)17-25/h21-24,31-33H,8-18H2,1-7H3/t21?,22-,23+,24-,26-,27+,28-,29-,30-/m1/s1 |
Clave InChI |
FAQHDLWADGCEMS-PLKKNJIASA-N |
SMILES |
CC1(CC(C2(CCC3(C(=C2C1)CCC4C3(CCC5C4(CCC(C5(C)CO)O)C)C)C)C)O)C |
SMILES isomérico |
C[C@]12CC[C@@H]([C@](C1CC[C@@]3([C@@H]2CCC4=C5CC(C[C@H]([C@@]5(CC[C@]43C)C)O)(C)C)C)(C)CO)O |
SMILES canónico |
CC1(CC(C2(CCC3(C(=C2C1)CCC4C3(CCC5C4(CCC(C5(C)CO)O)C)C)C)C)O)C |
Sinónimos |
Urol (pharmaceutical) |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















